![molecular formula C8H7N3S B1265852 4-(Pyridin-3-yl)thiazol-2-amine CAS No. 30235-27-9](/img/structure/B1265852.png)
4-(Pyridin-3-yl)thiazol-2-amine
Overview
Description
“4-(Pyridin-3-yl)thiazol-2-amine” is an organic compound that belongs to the class of aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It is used as a pharmaceutical intermediate .
Synthesis Analysis
A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-yl)thiazol-2-amine” has been studied using quantum chemistry calculations . These calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis
The experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . Polarization studies showed that PTA acted as a mixed inhibitor .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including 4-(Pyridin-3-yl)thiazol-2-amine, have been found to exhibit antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Anticancer Activity
Thiazole derivatives have been reported to have anticancer properties . For example, tiazofurin, a thiazole-containing compound, is used in cancer treatment .
Antioxidant Activity
Some thiazole-based compounds, including 4-(Pyridin-3-yl)thiazol-2-amine, have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Anti-Alzheimer Activity
Thiazole derivatives have been proposed as a novel promising class of adenosines A1 and A3 receptor antagonists . Triazolyl thiazole series were reported as cdk5/p25 inhibitors, potentially useful for the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have also been found to have antihypertensive activities . This makes them a potential candidate for the development of new drugs for the treatment of hypertension .
Hepatoprotective Activity
Thiazoles have been found to exhibit hepatoprotective activities . This suggests that they could be used in the development of drugs for the treatment of liver diseases .
Corrosion Inhibitor
4-(Pyridin-3-yl)thiazol-2-amine has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Industrial Applications
Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Mechanism of Action
Target of Action
The primary targets of 4-(Pyridin-3-yl)thiazol-2-amine are the cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a vital role in cell cycle control and are effective targets for anti-cancer drug discovery .
Mode of Action
4-(Pyridin-3-yl)thiazol-2-amine interacts with CDK2/4/6 kinases, inhibiting their activity . Molecular docking and molecular dynamics simulation studies have shown that polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163, are crucial factors that influence the bioactivities of the inhibitors of CDK2/4/6 receptors . The nonpolar interaction with Ile10/12/19 also plays a critical role in the differing potencies of the CDK2/4/6 inhibitors .
Biochemical Pathways
The inhibition of CDK2/4/6 kinases by 4-(Pyridin-3-yl)thiazol-2-amine affects the cell cycle control pathway . This disruption can lead to the cessation of cell proliferation, making this compound a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s inhibition efficiency against mild steel corrosion reached 9606% at a 02 mM concentration , suggesting a high degree of bioavailability.
Result of Action
The inhibition of CDK2/4/6 kinases by 4-(Pyridin-3-yl)thiazol-2-amine can lead to the cessation of cell proliferation . This makes it a potential candidate for the treatment of cancers where these kinases play a significant role .
Action Environment
The action of 4-(Pyridin-3-yl)thiazol-2-amine can be influenced by environmental factors. For instance, in a hydrochloric acid solution, it acts as an effective corrosion inhibitor for mild steel . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . This suggests that the compound’s action, efficacy, and stability might be influenced by the chemical environment.
properties
IUPAC Name |
4-pyridin-3-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZQGAYUHOJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184332 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)thiazol-2-amine | |
CAS RN |
30235-27-9 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30235-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030235279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(pyridin-3-yl)thiazol-2-amine interact with copper to inhibit its corrosion in HCl?
A1: The research suggests that 4-(pyridin-3-yl)thiazol-2-amine acts as a corrosion inhibitor for copper in hydrochloric acid (HCl) through a process called adsorption. The molecule attaches to the copper surface, forming a protective layer that hinders the interaction between the corrosive HCl and the copper atoms. This adsorption process is driven by the electron-rich nitrogen and sulfur atoms present in the 4-(pyridin-3-yl)thiazol-2-amine structure. These atoms can donate electrons to the vacant d-orbitals of copper, forming a strong bond that effectively shields the copper surface from the corrosive environment [].
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